molecular formula C16H21N3O2 B2919311 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1234897-03-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2919311
CAS No.: 1234897-03-0
M. Wt: 287.363
InChI Key: DIILXIFMZBFDER-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound featuring a pyrazole core linked to a 4-methoxyphenyl acetamide group via an ethyl chain. The 3,5-dimethylpyrazole moiety is a privileged scaffold in medicinal chemistry, frequently employed in the design of novel bioactive molecules with diverse therapeutic profiles . Compounds containing this structural feature have been extensively investigated and shown significant potential in scientific research, particularly in the discovery and development of agents for cancer and inflammation . The mechanism of action for pyrazole-based compounds often involves the modulation of key enzymatic pathways or receptor signaling, leading to effects such as the inhibition of specific cancer cell line proliferation or the reduction of inflammation . This compound is presented as a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry, screening for new pharmacological activities, and developing potential lead compounds. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-10-13(2)19(18-12)9-8-17-16(20)11-14-4-6-15(21-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIILXIFMZBFDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents on the pyrazole ring or the phenyl group.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: It has potential pharmacological properties, such as antileishmanial and antimalarial activities.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, in the case of antileishmanial and antimalarial activities, the compound may inhibit the growth of parasites by interfering with their metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Pharmacological Notes Reference
Target Compound : N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide C₁₆H₂₀N₃O₂ (estimated) 3,5-Dimethylpyrazole, 4-methoxyphenyl ~298.36 (estimated) Hypothesized anticancer/antimicrobial activity due to acetamide and pyrazole motifs N/A
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide C₁₇H₂₁NO₂ Cyclohexenyl-ethyl, 4-methoxyphenyl 283.36 Intermediate in Dextromethorphan synthesis; reduced heterocyclic reactivity compared to pyrazole
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₂ClN₂O₂S Benzothiazole, 4-methoxyphenyl 339.8 Benzothiazole core linked to antimicrobial activity; chlorine enhances lipophilicity
2-(2,4-Dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide C₁₅H₁₇Cl₂N₃O₂ Dichlorophenoxy, pyrazole-ethyl 342.2 Dichlorophenoxy group increases steric bulk; potential herbicide/antifungal applications
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide C₁₇H₁₉ClN₄OS Benzo[d]thiazole, pyrazole-ethyl 362.9 Bulky benzo[d]thiazole may limit membrane permeability; chloro-substitution enhances target affinity
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) C₂₁H₂₂N₄O₄S Quinazoline-sulfonyl, 4-methoxyphenyl 426.5 Demonstrated potent anticancer activity (MTT assay) against HCT-1, MCF-7

Key Structural and Functional Differences

Heterocyclic Core: The target compound’s pyrazole ring (3,5-dimethyl) contrasts with benzothiazole (), quinazoline (), or cyclohexenyl () groups.

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound and analogs () provides electron-donating effects, enhancing stability and interaction with hydrophobic pockets. Chlorine substituents () increase lipophilicity and steric hindrance, which may improve target binding but reduce bioavailability .

Pharmacological Implications: Acetamides with sulfonyl-quinazoline moieties () exhibit marked anticancer activity, suggesting that the target compound’s pyrazole-ethyl group could be optimized for similar applications .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2, with a molecular weight of 336.43 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H24N4O2
Molecular Weight336.43 g/mol
IUPAC NameThis compound
PurityTypically ≥95%

Synthesis

The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate acetic acid derivative and a substituted phenyl group. The synthetic route can be optimized through various conditions to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and methoxyphenyl groups exhibit significant anticancer properties. For instance, research indicates that similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival.

  • Case Study : A study evaluated the cytotoxic effects of related pyrazole derivatives on multiple cancer cell lines, revealing that certain structural modifications led to enhanced potency against breast and lung cancer cells .

Antimicrobial Activity

Compounds with pyrazole derivatives have shown promise as antimicrobial agents. The presence of the methoxy group is believed to enhance the lipophilicity and membrane permeability of these compounds, leading to improved antibacterial activity.

  • Research Findings : In vitro studies demonstrated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives has been explored extensively. The mechanism often involves modulation of GABAergic transmission or inhibition of excitatory neurotransmission.

  • Clinical Relevance : A recent investigation highlighted the efficacy of related compounds in reducing seizure frequency in animal models, suggesting potential for further development as anticonvulsant medications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Pyrazole Ring : Essential for anticancer and antimicrobial activities.
  • Methoxy Group : Enhances solubility and bioavailability.
  • Alkyl Substituents : Influence receptor binding affinity and selectivity.

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